

IUPAC name for 1-(2,4-Dimethoxyphenyl)propan-2-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(2,4-Dimethoxyphenyl)propan-2-one

Cat. No.: B1583465

[Get Quote](#)

An In-Depth Technical Guide to **1-(2,4-Dimethoxyphenyl)propan-2-one** for Medicinal Chemistry Professionals

Abstract: This document provides a comprehensive technical overview of **1-(2,4-Dimethoxyphenyl)propan-2-one**, a key chemical intermediate relevant to researchers, scientists, and professionals in drug development. The guide covers its chemical identity, physicochemical properties, a detailed synthesis protocol with mechanistic insights, analytical characterization methods, and its applications as a versatile building block in medicinal chemistry. Emphasis is placed on the rationale behind experimental procedures and safety considerations, ensuring this guide serves as a practical and authoritative resource.

Chemical Identity and Properties

1-(2,4-Dimethoxyphenyl)propan-2-one, also commonly known as (2,4-dimethoxyphenyl)acetone, is an aromatic ketone. Its structure features a propan-2-one (acetone) moiety attached via its C1 position to a benzene ring substituted with two methoxy groups at the 2- and 4-positions. This substitution pattern is crucial as it influences the molecule's reactivity and its utility as a precursor in multi-step syntheses.

The formal IUPAC name for this compound is **1-(2,4-dimethoxyphenyl)propan-2-one**^[1]. It is identified by the CAS Number 831-29-8^{[1][2]}.

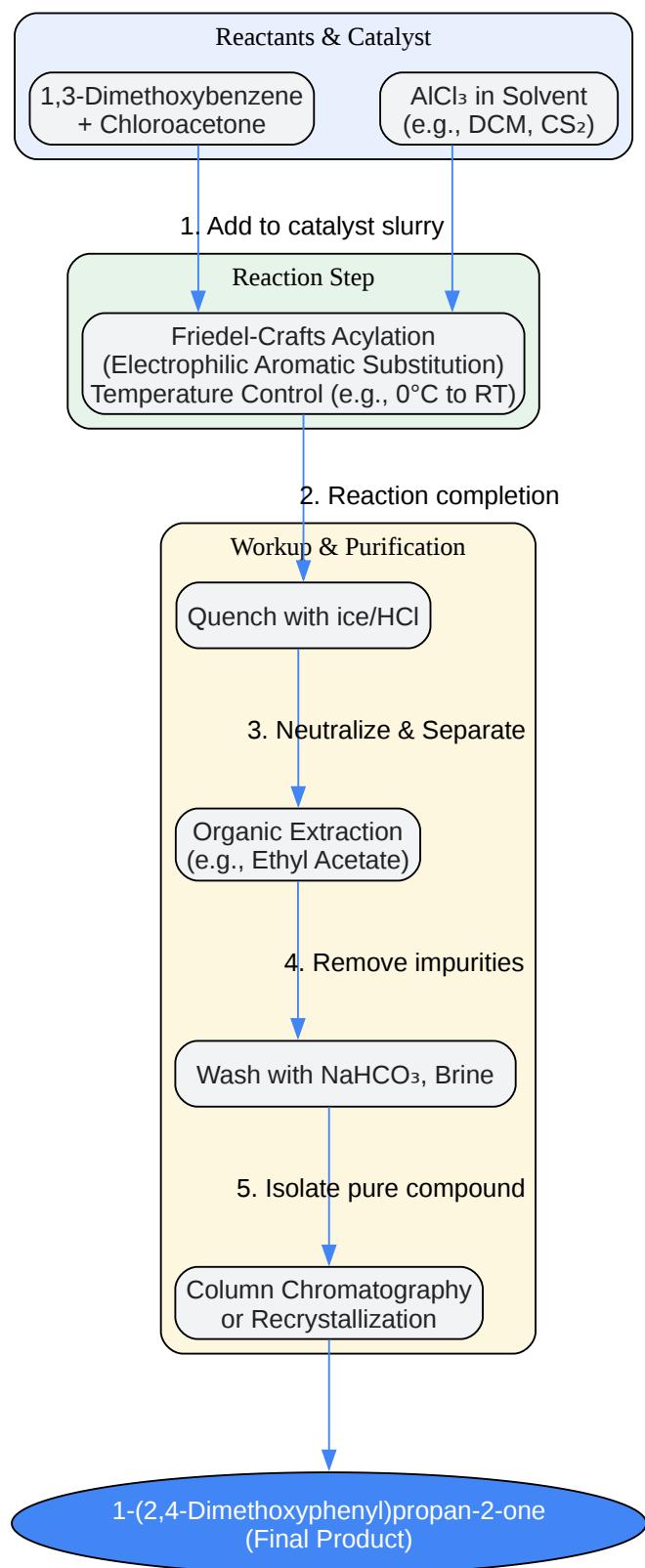
Physicochemical Properties

The key properties of **1-(2,4-dimethoxyphenyl)propan-2-one** are summarized in the table below. These data are essential for planning reactions, purification procedures, and for safe handling and storage.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₄ O ₃	[1] [3] [4]
Molecular Weight	194.23 g/mol	[1] [4]
Appearance	White solid	[4]
Boiling Point	170-175 °C @ 20-27 hPa (lit.)	[3] [4]
Density	~1.1 g/cm ³ at 25 °C (lit.)	[3] [4]
CAS Number	831-29-8	[1] [2]
Synonyms	(2,4-Dimethoxyphenyl)acetone, 2,4-Dimethoxyphenylacetone, 1-(2,4-dimethoxyphenyl)-2-propanone	[1] [3] [4]

Synthesis and Purification

The synthesis of aryl-acetones like **1-(2,4-dimethoxyphenyl)propan-2-one** is often achieved through electrophilic aromatic substitution reactions, such as the Friedel-Crafts acylation or alkylation. The choice of starting materials is dictated by availability, cost, and the need to control regioselectivity.


Retrosynthetic Analysis & Mechanistic Insight

A common and logical synthetic approach involves the acylation of a suitably activated aromatic ring. The starting material of choice is 1,3-dimethoxybenzene (resorcinol dimethyl ether). The two methoxy groups are strong activating, ortho-, para- directing groups. This electronic property is key to the success of the synthesis, as it strongly directs the incoming electrophile to the C4 position (para to the C1-methoxy group and ortho to the C3-methoxy group), which is sterically accessible and electronically enriched.

The electrophile can be generated from a reagent like chloroacetone in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl_3). The Lewis acid coordinates to the carbonyl oxygen of chloroacetone, enhancing the electrophilicity of the adjacent carbon and facilitating the substitution reaction.

Synthesis Workflow Diagram

The following diagram outlines the logical flow of the synthesis, from starting materials to the final purified product.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1-(2,4-Dimethoxyphenyl)propan-2-one**.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard Friedel-Crafts methodology and should be adapted and optimized. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

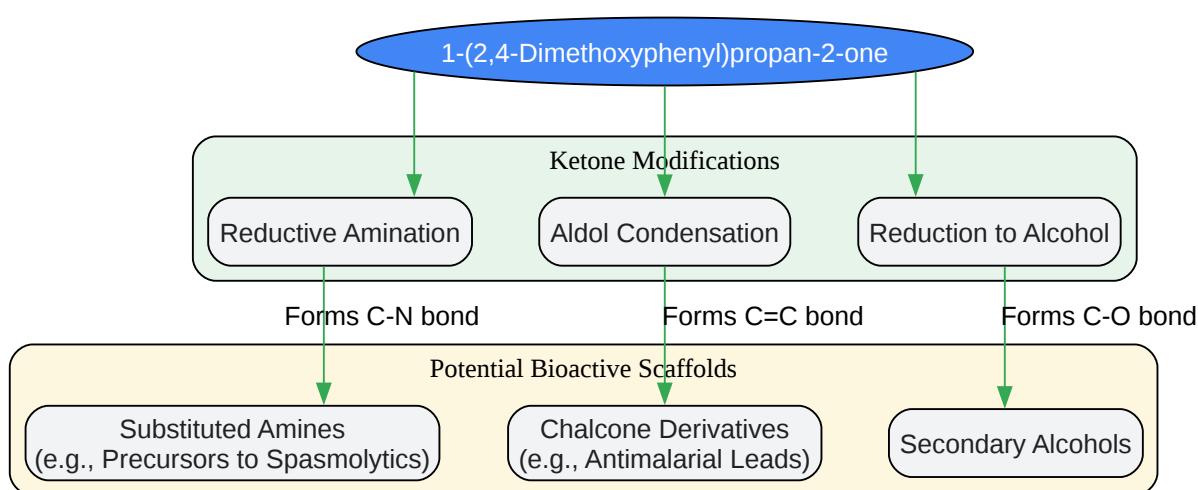
- **Catalyst Suspension:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl_3 , 1.2 equivalents) and an anhydrous solvent like dichloromethane (DCM). Cool the resulting slurry to 0 °C in an ice bath.
- **Reagent Addition:** In the dropping funnel, prepare a solution of 1,3-dimethoxybenzene (1.0 equivalent) and chloroacetone (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred AlCl_3 slurry over 30-60 minutes, maintaining the temperature at 0 °C.
 - **Causality:** Slow, cold addition is critical to control the exothermic reaction and prevent side reactions, such as di-substitution or polymerization.
- **Reaction:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material (1,3-dimethoxybenzene).
- **Quenching:** Carefully and slowly pour the reaction mixture over crushed ice containing concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and quenches the catalyst.
 - **Trustworthiness:** This is a self-validating step. The vigorous reaction upon quenching confirms the presence of active catalyst, while the subsequent phase separation allows for clean extraction.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as ethyl acetate. Combine the organic layers.
- **Washing:** Wash the combined organic layers sequentially with saturated sodium bicarbonate (NaHCO_3) solution (to neutralize any remaining acid), water, and finally, saturated sodium chloride (brine) solution (to aid in drying).

- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: Purify the crude solid by either recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to obtain the pure white solid product.

Analytical Characterization

Confirmation of the structure and purity of the synthesized **1-(2,4-dimethoxyphenyl)propan-2-one** is achieved through standard spectroscopic techniques.

Technique	Expected Characteristics
¹ H NMR	<ul style="list-style-type: none">- Aromatic Protons: Three signals in the aromatic region (~6.4-7.1 ppm). A doublet corresponding to H6, a doublet of doublets for H5, and a doublet for H3, confirming the 1,2,4-substitution pattern.- Methoxy Groups: Two sharp singlets at ~3.8 ppm, each integrating to 3H.- Methylene Group (-CH₂-): A singlet at ~3.6 ppm, integrating to 2H.- Methyl Group (-CH₃): A sharp singlet at ~2.1 ppm, integrating to 3H.
¹³ C NMR	<ul style="list-style-type: none">- Carbonyl Carbon (C=O): A signal downfield at ~206 ppm.- Aromatic Carbons: Six distinct signals, with the two methoxy-bearing carbons (C2, C4) appearing further downfield (~158-160 ppm) than the others.- Other Carbons: Signals for the methylene carbon (~45 ppm), the two methoxy carbons (~55 ppm), and the methyl carbon (~29 ppm).
IR Spectroscopy	<ul style="list-style-type: none">- C=O Stretch: A strong, sharp absorption band around 1715 cm⁻¹.- C-O Stretch (Aromatic Ether): Strong bands in the 1200-1250 cm⁻¹ region.- Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.- Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.
Mass Spec.	Molecular Ion (M ⁺) peak at m/z = 194.09. Key fragmentation peaks often include loss of the acetyl group, leading to a prominent peak at m/z = 151 (the dimethoxybenzyl cation)[1].


Applications in Research and Drug Development

1-(2,4-Dimethoxyphenyl)propan-2-one is not typically an active pharmaceutical ingredient itself. Instead, its value lies in its role as a versatile synthetic intermediate or building block. The

combination of a reactive ketone and an activated aromatic ring allows for a wide range of subsequent chemical transformations.

Role as a Synthetic Precursor

The compound serves as a scaffold for building more complex molecules. The ketone can undergo reactions like reduction, reductive amination, or condensation, while the aromatic ring can be further functionalized.

[Click to download full resolution via product page](#)

Caption: Role as a versatile intermediate for diverse chemical scaffolds.

- **Precursors to Amines:** The ketone can be converted into an amine via reductive amination. The resulting 1-(2,4-dimethoxyphenyl)propan-2-amine is a scaffold used in the synthesis of novel compounds. For instance, related isomers are precursors to spasmolytic agents like mebeverine, which is used to treat irritable bowel syndrome[5].
- **Synthesis of Chalcones:** The methylene group adjacent to the ketone is acidic and can participate in condensation reactions (e.g., Claisen-Schmidt condensation) with aromatic

aldehydes. This reaction yields chalcones, a class of compounds known for a wide range of biological activities, including antimalarial properties[6][7].

- Access to Other Functional Groups: The ketone can be easily reduced to a secondary alcohol, which can then be used in further synthetic steps such as etherification or esterification.

Safety and Handling

Although not classified as a hazardous substance under major regulations[3], **1-(2,4-dimethoxyphenyl)propan-2-one** requires careful handling in a laboratory setting.

- Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors[8][9][10]. Avoid contact with skin and eyes. After handling, wash hands thoroughly.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.
- First Aid:
 - Inhalation: May cause respiratory tract irritation[3]. Move the person to fresh air.
 - Skin Contact: May cause skin irritation[3]. Wash off immediately with plenty of water[8].
 - Eye Contact: May cause eye irritation[3]. Rinse immediately with plenty of water for at least 15 minutes[8].
 - Ingestion: May be harmful if swallowed[3]. Clean mouth with water and seek medical attention if symptoms occur[8].

Conclusion

1-(2,4-Dimethoxyphenyl)propan-2-one is a valuable and versatile intermediate in organic synthesis, particularly within the field of medicinal chemistry. Its straightforward synthesis via

Friedel-Crafts acylation and the dual reactivity of its ketone and activated aromatic ring make it an important building block for constructing more complex molecular architectures. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for its effective and safe utilization in drug discovery and development projects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(2,4-Dimethoxyphenyl)propan-2-one | C11H14O3 | CID 592028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. (2,4-Dimethoxyphenyl)acetone | CAS#:831-29-8 | Chemsoc [chemsoc.com]
- 4. (2,4-Dimethoxyphenyl)acetone 831-29-8 [mingyuanchemical.com]
- 5. researchgate.net [researchgate.net]
- 6. ww25.journals.gjbeacademia.com [ww25.journals.gjbeacademia.com]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.be [fishersci.be]
- 9. echemi.com [echemi.com]
- 10. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [IUPAC name for 1-(2,4-Dimethoxyphenyl)propan-2-one]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1583465#iupac-name-for-1-2-4-dimethoxyphenyl-propan-2-one>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com